6-(5-Bromo-2-chlorophenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
6-(5-Bromo-2-chlorophenyl)-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a bromine and chlorine atom on the phenyl ring, which is attached to the triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Bromo-2-chlorophenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common method starts with the preparation of 5-bromo-2-chlorobenzonitrile, which is then subjected to cyclization with cyanamide under acidic conditions to form the triazine ring. The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification steps like recrystallization and chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
6-(5-Bromo-2-chlorophenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions with boronic acids or esters to form biaryl compounds.
Common Reagents and Conditions
Substitution: Sodium methoxide, potassium tert-butoxide, and solvents like dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products Formed
Substitution: Derivatives with different functional groups replacing bromine or chlorine.
Oxidation: Oxides of the triazine ring.
Reduction: Amines and other reduced forms of the compound.
Scientific Research Applications
6-(5-Bromo-2-chlorophenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an inhibitor of specific enzymes and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 6-(5-Bromo-2-chlorophenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (5-Bromo-2-chlorophenyl)(morpholino)methanone
- 5-Bromo-2-chlorophenol
- 5-Bromo-2-aryl benzimidazoles
Comparison
Compared to similar compounds, 6-(5-Bromo-2-chlorophenyl)-1,3,5-triazine-2,4-diamine is unique due to its triazine core, which imparts distinct chemical properties and reactivity. The presence of both bromine and chlorine atoms on the phenyl ring further enhances its versatility in chemical reactions.
Properties
CAS No. |
57381-45-0 |
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Molecular Formula |
C9H7BrClN5 |
Molecular Weight |
300.54 g/mol |
IUPAC Name |
6-(5-bromo-2-chlorophenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C9H7BrClN5/c10-4-1-2-6(11)5(3-4)7-14-8(12)16-9(13)15-7/h1-3H,(H4,12,13,14,15,16) |
InChI Key |
RNXNJHBTMRPHBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=NC(=NC(=N2)N)N)Cl |
Origin of Product |
United States |
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